1-(2-Methylphenyl)-2-propanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-2-propanone oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methylphenyl)-2-propanone oxime can be synthesized through the reaction of 1-(2-methylphenyl)-2-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction typically proceeds as follows:
- Dissolve 1-(2-methylphenyl)-2-propanone in a suitable solvent like ethanol.
- Add hydroxylamine hydrochloride and sodium bicarbonate to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-2-propanone oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
1-(2-Methylphenyl)-2-propanone oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-2-propanone oxime involves its interaction with specific molecular targets and pathways. For example, in biological systems, the oxime group can interact with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)-2-propanone: The parent ketone from which the oxime is derived.
2-Methylphenylhydroxylamine: A related compound with a similar structure.
2-Methylphenylamine: Another related compound with a similar structure.
Uniqueness
1-(2-Methylphenyl)-2-propanone oxime is unique due to its specific structure and the presence of the oxime functional group. This functional group imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(NE)-N-[1-(2-methylphenyl)propan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-5-3-4-6-10(8)7-9(2)11-12/h3-6,12H,7H2,1-2H3/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRKULCBBJQKE-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C/C(=N/O)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.